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Compound of Interest

Compound Name: 1-Methoxy-4-propylbenzene

Cat. No.: B087226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the

structural elucidation of organic molecules. It provides detailed information about the chemical

environment, connectivity, and dynamics of atoms within a molecule. This document provides

detailed application notes and protocols for the NMR spectroscopic analysis of 1-Methoxy-4-
propylbenzene, a common organic compound used as a flavoring agent and in the synthesis

of other organic compounds.

Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for 1-Methoxy-4-
propylbenzene.

Table 1: ¹H NMR Data for 1-Methoxy-4-propylbenzene (CDCl₃, 400 MHz)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.10 d 8.8 2H
Ar-H (ortho to

OCH₃)

6.83 d 8.8 2H
Ar-H (ortho to

propyl)

3.79 s - 3H -OCH₃

2.53 t 7.6 2H -CH₂- (benzylic)

1.62 sextet 7.6 2H -CH₂- (middle)

0.93 t 7.3 3H -CH₃

Table 2: ¹³C NMR Data for 1-Methoxy-4-propylbenzene (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment

157.9 C-O (aromatic)

134.9 C-propyl (aromatic)

129.4 CH (aromatic)

113.7 CH (aromatic)

55.2 -OCH₃

37.3 -CH₂- (benzylic)

24.8 -CH₂- (middle)

13.9 -CH₃

Experimental Protocols
A general protocol for acquiring high-quality NMR spectra of 1-Methoxy-4-propylbenzene is

provided below. Instrument-specific parameters may require optimization.
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1. Sample Preparation

Materials:

1-Methoxy-4-propylbenzene (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

5 mm NMR tubes

Pasteur pipette and bulb

Glass wool or cotton plug

Vortex mixer (optional)

Procedure:

Weigh the required amount of 1-Methoxy-4-propylbenzene and transfer it to a clean, dry

vial.

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

Gently swirl or vortex the vial to dissolve the sample completely.

Place a small plug of glass wool or cotton into a Pasteur pipette.

Filter the sample solution through the plugged pipette directly into a clean 5 mm NMR tube

to remove any particulate matter.[1]

Ensure the solvent height in the NMR tube is approximately 4-5 cm.

Cap the NMR tube securely.

2. NMR Data Acquisition

Instrumentation:

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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General Parameters:

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.

Perform automatic or manual shimming to optimize the magnetic field homogeneity.

¹H NMR Acquisition:

Pulse sequence: Standard single-pulse experiment (e.g., zg30).

Number of scans: 8-16 scans are typically sufficient.

Relaxation delay (d1): 1-2 seconds.

Acquisition time: 2-4 seconds.

Spectral width: A range of -2 to 12 ppm is generally adequate.

¹³C NMR Acquisition:

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Number of scans: 128-1024 scans, depending on the sample concentration.

Relaxation delay (d1): 2 seconds.

Acquisition time: 1-2 seconds.

Spectral width: A range of 0 to 220 ppm is appropriate.

3. Data Processing

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum manually or automatically.

Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H

NMR and 77.16 ppm for ¹³C NMR.

Integrate the peaks in the ¹H NMR spectrum.
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Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective nuclei in the molecule.

Mandatory Visualization
The following diagrams illustrate the logical workflow for NMR analysis and the structural

elucidation of 1-Methoxy-4-propylbenzene.
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Caption: Workflow for NMR Sample Preparation and Analysis.
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Caption: Logical Relationships for Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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